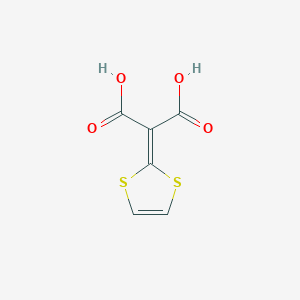
2-(1,3-Dithiol-2-ylidene)malonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,3-Dithiol-2-ylidene)malonic acid is an organic compound that features a unique structure with a dithiolane ring fused to a malonic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Dithiol-2-ylidene)malonic acid typically involves the reaction of malonic acid derivatives with dithiolium salts. One common method includes the reaction of dialkyloxycarbonylketene dimercaptides with 1,1-dihalogenoethylene in an aprotic polar solvent . Another method involves the dehydration of corresponding 4-hydroxy-1,3-dithiolan-2-ylidene malonic esters .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using the aforementioned methods, optimized for yield and purity. The choice of solvents, catalysts, and reaction conditions is crucial to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-Dithiol-2-ylidene)malonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or osmium tetroxide.
Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions with reagents like alkyl halides.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, osmium tetroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkyl halides, amines.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or dithiols .
Scientific Research Applications
2-(1,3-Dithiol-2-ylidene)malonic acid has several scientific research applications:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Materials Science: Incorporated into organic thin film transistors for high-performance, ambient-stable, solution-processed n-channel devices.
Medicinal Chemistry: Investigated for its potential therapeutic properties, including as a fungicide and in the treatment of hepatic diseases.
Mechanism of Action
The mechanism of action of 2-(1,3-Dithiol-2-ylidene)malonic acid involves its interaction with various molecular targets and pathways. For instance, in organic thin film transistors, the compound acts as an n-type semiconductor, facilitating electron transport through its conjugated system . In medicinal applications, it may interact with biological targets to exert its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- Propanedioic acid, 1,3-dithiolan-2-ylidene-, bis(1-methylethyl) ester .
- 1,3-Dithiol-2-ylidene malonic esters .
Uniqueness
2-(1,3-Dithiol-2-ylidene)malonic acid is unique due to its specific structure, which combines a dithiolane ring with a malonic acid moiety. This structure imparts distinct chemical properties and reactivity, making it valuable in various applications, from organic synthesis to materials science and medicinal chemistry.
Properties
Molecular Formula |
C6H4O4S2 |
|---|---|
Molecular Weight |
204.2 g/mol |
IUPAC Name |
2-(1,3-dithiol-2-ylidene)propanedioic acid |
InChI |
InChI=1S/C6H4O4S2/c7-4(8)3(5(9)10)6-11-1-2-12-6/h1-2H,(H,7,8)(H,9,10) |
InChI Key |
ZVMYGRZQWCIAJH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C(C(=O)O)C(=O)O)S1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















